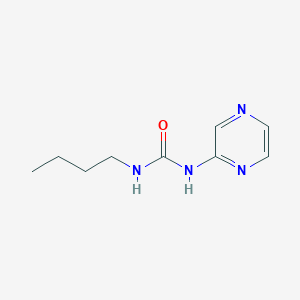

2-(3-Butylureido)pyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4O |

|---|---|

Molecular Weight |

194.23g/mol |

IUPAC Name |

1-butyl-3-pyrazin-2-ylurea |

InChI |

InChI=1S/C9H14N4O/c1-2-3-4-12-9(14)13-8-7-10-5-6-11-8/h5-7H,2-4H2,1H3,(H2,11,12,13,14) |

InChI Key |

CRNRLYCJVLKNIU-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NC1=NC=CN=C1 |

Canonical SMILES |

CCCCNC(=O)NC1=NC=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Butylureido Pyrazine and Analogue Structures

Strategies for Urea (B33335) Moiety Formation in Pyrazine (B50134) Derivatives

The construction of the urea moiety is a pivotal step in the synthesis of 2-(3-butylureido)pyrazine. This can be achieved through various methods, broadly categorized into phosgene-based and non-phosgene approaches.

Phosgene-Based and Phosgene (B1210022) Equivalent Approaches

Historically, the reaction of amines with phosgene or its derivatives has been a common method for synthesizing ureas. arabjchem.orgresearchgate.net This approach typically involves the in-situ generation of an isocyanate intermediate from an aminopyrazine, which then reacts with an appropriate amine to form the desired urea. For instance, aminopyrazines can be treated with phosgene or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl)carbonate) to form a pyrazinyl isocyanate. google.comnih.gov This reactive intermediate is then coupled with butylamine (B146782) to yield this compound.

A general route involves the reaction of an aminopyrazine with triphosgene in a suitable solvent, followed by the addition of the desired amine. nih.gov This method has been employed for the synthesis of various pyrazinyl-aryl urea derivatives. nih.gov For example, 5-pyrazolyl-ureas have been synthesized through a one-pot reaction of 5-aminopyrazoles with phosgene and an appropriate amine. nih.gov While effective, the high toxicity and hazardous nature of phosgene have driven the development of safer alternatives. researchgate.netresearchgate.nettandfonline.com

Table 1: Phosgene-Based Reagents for Urea Synthesis

| Reagent | Description | Reference |

| Phosgene (COCl₂) | A highly toxic gas, historically used for isocyanate formation. | arabjchem.orgresearchgate.net |

| Triphosgene (BTC) | A solid, safer alternative to phosgene that generates phosgene in situ. | google.comnih.gov |

Non-Phosgene and Environmentally Benign Synthesis Routes (e.g., using carbonates)

Growing environmental and safety concerns have spurred the development of phosgene-free methods for urea synthesis. researchgate.net These "greener" approaches often utilize less hazardous reagents and milder reaction conditions.

One prominent non-phosgene route involves the use of carbonates. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and di-tert-butyl dicarbonate (B1257347) can act as phosgene substitutes. researchgate.net Another approach is the reaction of amines with isocyanates generated from sources other than phosgene, such as through a Curtius rearrangement of pyrazine-2-carboxylic acids. google.com

A particularly mild and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, which can produce N-substituted ureas in good to excellent yields without the need for organic co-solvents or purification by silica (B1680970) gel. rsc.org This method has been shown to be scalable. rsc.org Additionally, the use of 3-substituted dioxazolones as isocyanate surrogates in the presence of a mild base like sodium acetate (B1210297) provides a phosgene- and metal-free synthesis of unsymmetrical arylureas. tandfonline.com

The direct carbonylation of amines using carbon monoxide (CO) or carbon dioxide (CO2) as a C1 source represents another environmentally friendly strategy, though these methods can require catalysts and specific reaction conditions. arabjchem.orgresearchgate.net For instance, selenium-catalyzed oxidative carbonylation of 4-aminopyridine (B3432731) with aromatic amines using CO has been reported. researchgate.net A metal-free method utilizing CO2 at atmospheric pressure and room temperature has also been developed for synthesizing urea derivatives. organic-chemistry.org

Table 2: Examples of Non-Phosgene Reagents and Methods

| Reagent/Method | Description | Reference |

| Potassium Isocyanate | Reacts with amines in water to form N-substituted ureas. | rsc.org |

| 3-Substituted Dioxazolones | Serve as isocyanate precursors in a phosgene- and metal-free approach. | tandfonline.com |

| Carbon Dioxide (CO₂) | Used as a C1 building block in a metal-free synthesis of ureas. | organic-chemistry.org |

| Curtius Rearrangement | Generates isocyanates from carboxylic acids without phosgene. | google.com |

| 1,1'-Carbonyldiimidazole (CDI) | A safer alternative to phosgene for activating amines. | researchgate.net |

Pyrazine Ring Functionalization and Coupling Methodologies

The synthesis of pyrazine analogues often requires the functionalization of the pyrazine ring itself, either before or after the formation of the urea moiety. Various synthetic strategies, including C-N bond formation, metal-catalyzed cross-coupling, and multicomponent reactions, are employed.

Carbon-Nitrogen (C-N) Bond Formation Reactions

The formation of a carbon-nitrogen bond is fundamental to introducing the urea precursor (an amino group) onto the pyrazine ring. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrazines, which are susceptible to substitution due to the electron-deficient nature of the pyrazine ring. rsc.org

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, provide a method for the N-arylation of amines with aryl halides. tandfonline.com A simple, ligand-free copper-mediated catalytic system has been developed for the N-heteroarylation of pyrimidines and pyrazines. tandfonline.com Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for forming C-N bonds and has been applied to the synthesis of trifluoromethoxy-substituted pyrazines. mdpi.comnih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Kumada–Corriu)

Metal-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon bonds, allowing for the introduction of various substituents onto the pyrazine ring. rsc.orgresearchgate.net

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples organoboron compounds with organic halides or triflates. rsc.orgresearchgate.net This reaction has been successfully applied to halogenated pyrazines to introduce aryl and other groups. rsc.orgmdpi.com For example, 2-chloro-5-trifluoromethoxypyrazine has been shown to be a suitable substrate for Suzuki coupling with boronic acids. mdpi.com One-pot sequential Suzuki cross-coupling and direct C-H functionalization have been developed for the selective functionalization of imidazo[1,2-a]pyrazines. nih.govacs.orgacs.org Iron-catalyzed cross-coupling of pyrazine with arylboronic acids has also been reported. acs.org

The Kumada–Corriu coupling , one of the first transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent and an organic halide, typically with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.orgnumberanalytics.com This method has been employed in the synthesis of pyrazine-based molecules, such as the nickel-catalyzed coupling of 2-chloropyrazine (B57796) with 3-methylbutylmagnesium bromide. mdpi.com Iron acetylacetonate (B107027) has also been used as a catalyst for the Kumada-Corriu coupling of 2-chloro-5-trifluoromethoxypyrazine with alkylmagnesium halides. mdpi.com

Table 3: Comparison of Suzuki and Kumada-Corriu Couplings for Pyrazine Functionalization

| Coupling Reaction | Catalyst (Typical) | Organometallic Reagent | Leaving Group | Key Features | References |

| Suzuki-Miyaura | Palladium | Organoboron compounds | Halides, Triflates | Tolerant of many functional groups, stable reagents. | rsc.orgmdpi.comresearchgate.net |

| Kumada-Corriu | Nickel, Palladium, Iron | Grignard reagents | Halides | Highly reactive, less functional group tolerance, uses readily available Grignards. | mdpi.comorganic-chemistry.orgmdpi.com |

Multicomponent Reaction Sequences for Pyrazine Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. beilstein-journals.orgresearchgate.net These reactions are atom-economical and can rapidly generate molecular complexity.

Several MCRs have been adapted for the synthesis of pyrazine-containing scaffolds. For example, a three-component reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) can be used to synthesize pyrido[2,3-b]pyrazine (B189457) derivatives. nih.govrsc.org The Ugi four-component reaction (Ugi-4CR), which involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, is a prominent MCR used to create diverse heterocyclic molecules. researchgate.net The Petasis reaction, another MCR, has been used to synthesize pyrazine-based multi-target directed ligands. beilstein-journals.org These MCR strategies offer powerful and convergent pathways to complex pyrazine derivatives.

Specific Synthetic Pathways Towards this compound

Precursor Synthesis and Regioselective Derivatization (e.g., from 2-chloropyrazine)

The principal precursor for the synthesis of this compound is 2-aminopyrazine. A common and strategic route to obtain 2-aminopyrazine involves the derivatization of the pyrazine core, often starting from more readily available pyrazine or its halogenated derivatives.

One established pathway begins with the chlorination of pyrazine. The direct vapor-phase chlorination of pyrazine at temperatures ranging from 150 to 600°C can produce 2-chloropyrazine. google.com The use of a chlorination catalyst is effective in the lower end of this temperature range (150-450°C). google.com An alternative strategy for regioselective functionalization at the C-2 position of the pyrazine ring involves the use of N-oxide intermediates. mdpi.com This method allows for the strategic installation of a chlorine atom, leading to the 2-chloropyrazine intermediate. mdpi.com

Once 2-chloropyrazine is obtained, it serves as a substrate for amination to yield 2-aminopyrazine. 2-Aminopyrazine is a versatile intermediate that can be synthesized through various methods, including the amination of pyrazine itself or the reduction of nitropyrazine derivatives. ontosight.ai The conversion of 2-chloropyrazine to 2-aminopyrazine is a crucial step, setting the stage for the final urea formation. The other key precursor, butyl isocyanate, is a commercially available reagent.

A summary of the precursor synthesis pathway is outlined below:

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | Pyrazine | Chlorine (Cl₂) | 2-Chloropyrazine | Introduction of a leaving group for subsequent amination. google.com |

| 2 | 2-Chloropyrazine | Aminating Agent (e.g., NH₃) | 2-Aminopyrazine | Formation of the key amine precursor. ontosight.ai |

| 3 | 2-Aminopyrazine | Butyl isocyanate | This compound | Final urea bond formation. |

Reaction Condition Optimization and Yield Enhancement

The core reaction for forming this compound is the nucleophilic addition of 2-aminopyrazine to butyl isocyanate. The efficiency and yield of this transformation are highly dependent on the reaction conditions. While specific optimization studies for this exact compound are not widely published, principles can be drawn from analogous urea syntheses. scispace.comlnu.edu.cn

Key parameters for optimization include solvent, temperature, stoichiometry, and reaction time. For instance, the synthesis of N-t-Butyl-N'-(3-pyridyl)urea is achieved by refluxing 3-aminopyridine (B143674) and t-butyl isocyanate in a solvent like tetrahydrofuran (B95107) (THF). scispace.com Studies on similar reactions show that nonpolar solvents such as toluene (B28343) and xylene are often favorable for urea formation. lnu.edu.cn The presence of the amine reactant is essential for the reaction to proceed, and the choice of solvent can influence reaction rates and outcomes. scispace.comlnu.edu.cn

To enhance yields, an excess of the isocyanate reagent may be used. scispace.com The optimization process is a complex, multidimensional challenge, and modern approaches like Bayesian optimization can be employed to efficiently explore the parameter space, including variables like catalyst, reagent, solvent, and temperature, to maximize product yield. ucla.edu

The following table summarizes key variables and their potential impact on the synthesis of this compound.

| Parameter | Variable Options | Potential Impact on Reaction | Rationale/Example |

| Solvent | THF, Toluene, Xylene, DMF | Affects reactant solubility and reaction rate. | Nonpolar solvents like toluene and xylene have been shown to be favorable for urea formation. lnu.edu.cn Highly polar solvents like DMF may yield only trace amounts of product. lnu.edu.cn |

| Temperature | Room Temperature to Reflux | Influences reaction kinetics. | Refluxing conditions are often used to drive the reaction to completion, as seen in the synthesis of N-t-Butyl-N'-(3-pyridyl)urea. scispace.com |

| Stoichiometry | Equimolar to excess isocyanate | Can increase conversion of the limiting reagent. | Using an excess of t-butyl isocyanate is a documented strategy. scispace.com |

| Reaction Time | Hours to overnight | Determines the extent of reaction completion. | A reaction time of 7 hours under reflux was used for a similar urea synthesis. scispace.com |

Purification and Isolation Protocols for the Chemical Compound

Following the reaction, a multi-step workup and purification procedure is necessary to isolate the this compound product in high purity. The specific protocol can be adapted from standard methods for purifying urea derivatives and other pyrazine compounds. scispace.comnih.gov

A general purification sequence involves removing the reaction solvent, partitioning the residue between an organic solvent and water, washing the organic phase, drying it, and finally purifying the crude product.

The initial step is typically the removal of the reaction solvent in vacuo. scispace.com The resulting residue is then taken up in an organic solvent, such as dichloromethane (B109758) or ether, and washed with water to remove any water-soluble impurities. scispace.com A subsequent wash with brine helps to remove residual water from the organic layer. scispace.com The organic solution is then dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) and filtered. scispace.comgoogle.com

Final purification is most commonly achieved through silica gel column chromatography or recrystallization. scispace.comnih.gov In some procedures, solid-phase extraction (SPE) column chromatography is employed. Recrystallization from a suitable solvent system, such as ethyl acetate-hexane, can yield the final product as a solid. scispace.com

A typical purification protocol is detailed below:

| Step | Procedure | Purpose |

| 1. Solvent Removal | The reaction mixture is concentrated in vacuo. | To remove the reaction solvent (e.g., THF, toluene). scispace.com |

| 2. Extraction | The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with water. | To separate the product from water-soluble byproducts and unreacted starting materials. |

| 3. Washing | The organic layer is washed with brine. | To remove residual water and some impurities. scispace.com |

| 4. Drying | The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄). | To remove all traces of water before final solvent evaporation. |

| 5. Final Purification | The crude product is purified by silica gel chromatography or recrystallization. | To isolate the pure this compound from any remaining impurities. scispace.comnih.gov |

Advanced Spectroscopic Characterization of 2 3 Butylureido Pyrazine

Mass Spectrometry (MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS)

Further research or de novo synthesis and characterization would be required to generate the experimental data needed to complete this analysis.

Vibrational Spectroscopy for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the characteristic vibrational modes of functional groups. For 2-(3-Butylureido)pyrazine, these spectra would provide definitive signatures for the pyrazine (B50134) ring, the ureido linkage, and the butyl substituent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The resulting spectrum is a unique fingerprint of the molecule. Key functional groups within this compound have distinct IR absorption bands.

The N-H stretching vibrations of the ureido group are typically observed in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching of the urea (B33335), known as the Amide I band, is expected to produce a strong absorption in the 1650-1680 cm⁻¹ range. The N-H bending (Amide II) and C-N stretching (Amide III) modes are anticipated around 1550-1570 cm⁻¹ and 1250 cm⁻¹, respectively.

The pyrazine ring itself contributes a series of characteristic bands. Aromatic C-C stretching vibrations typically occur in the 1430-1625 cm⁻¹ region. researchgate.net C-H in-plane bending modes for pyrazine structures are found between 1000 cm⁻¹ and 1400 cm⁻¹, while out-of-plane bending modes appear at lower frequencies (750-1000 cm⁻¹). researchgate.net The aliphatic butyl group will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3400 - 3200 | N-H stretching | Ureido |

| ~2960 - 2850 | C-H stretching | Butyl chain |

| ~1680 - 1650 | C=O stretching (Amide I) | Ureido |

| ~1570 - 1550 | N-H bending (Amide II) | Ureido |

| ~1580 - 1400 | C=C and C=N stretching | Pyrazine Ring |

| ~1400 - 1000 | C-H in-plane bending | Pyrazine Ring |

| ~1250 | C-N stretching (Amide III) | Ureido |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be especially useful for characterizing the pyrazine ring vibrations.

The pyrazine ring stretching and breathing modes are typically strong in Raman spectra. researchgate.netnih.gov A characteristic ring breathing mode for pyrazine is observed around 1015 cm⁻¹. researchgate.net The symmetric stretching vibrations of the pyrazine C-C and C-N bonds would also be prominent. While C=O stretching is observable in Raman, it is often less intense than in the corresponding IR spectrum. americanpharmaceuticalreview.com The C-H stretching modes of the butyl group would also be present. The use of a near-infrared laser in FT-Raman spectroscopy effectively reduces the risk of fluorescence interference, which can be a challenge with some aromatic compounds. americanpharmaceuticalreview.com

Table 2: Predicted FT-Raman Active Modes for this compound

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~2960 - 2850 | C-H stretching | Butyl chain |

| ~1680 - 1650 | C=O stretching | Ureido |

| ~1600 - 1500 | Ring stretching | Pyrazine Ring |

| ~1250 - 1200 | Ring stretching | Pyrazine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Aromatic heterocyclic molecules like pyrazine exhibit characteristic absorption bands corresponding to the promotion of electrons from occupied to unoccupied molecular orbitals. montana.edu

For pyrazine and its derivatives, two primary types of electronic transitions are observed:

π→π* transitions : These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In substituted pyrazines, these bands are often found in the 260-280 nm range. rsc.orgnih.gov

n→π* transitions : These are lower-intensity absorptions that involve promoting a non-bonding electron (from the lone pair on a nitrogen atom) to a π* anti-bonding orbital. uzh.ch This transition is symmetry-forbidden and thus weaker, appearing at longer wavelengths, typically around 320-330 nm for pyrazine. rsc.orgaip.org

In this compound, the ureido group acts as an electron-donating substituent conjugated with the electron-accepting pyrazine ring. This donor-acceptor character is expected to influence the electronic transitions significantly. The conjugation typically causes a bathochromic (red) shift in the π→π* transition, moving it to a longer wavelength. This shifted band can also be described as having intramolecular charge transfer (ICT) character, where the electronic transition involves a significant relocation of electron density from the donor (ureido) to the acceptor (pyrazine). nih.govmdpi.comresearchgate.net

Table 3: Principal Electronic Transitions for this compound

| Transition | Orbitals Involved | Expected λmax | Characteristics |

|---|---|---|---|

| π→π* (ICT) | π (HOMO) → π* (LUMO) | > 260 nm | High intensity, sensitive to conjugation |

Advanced Spectroscopic Probes of Electronic Dynamics and Solvation Effects

Beyond static characterization, advanced spectroscopic techniques can probe the dynamic behavior of excited electronic states and their interaction with the surrounding environment.

Fluorescence Spectroscopy and Solvatochromic Behavior

Fluorescent compounds with a donor-acceptor ("push-pull") structure, like this compound, often exhibit solvatochromism—a change in their emission color depending on the polarity of the solvent. nih.govresearchgate.netjasco-global.com

Upon absorption of a photon and excitation to the first singlet excited state (S₁), a significant intramolecular charge transfer (ICT) occurs. mdpi.comnih.gov This ICT process leads to an excited state that is substantially more polar than the ground state. In polar solvents, the solvent molecules reorient around the excited fluorophore to stabilize this newly formed, highly polar state. This stabilization lowers the energy of the excited state before fluorescence emission occurs.

As a result, the energy of the emitted photon is lower (longer wavelength) in more polar solvents. This phenomenon, known as positive solvatochromism, results in a progressive red-shift of the fluorescence maximum as the solvent polarity increases. mdpi.com This property makes such compounds useful as fluorescent probes for sensing the local polarity of their microenvironment. nih.gov

Table 4: Expected Solvatochromic Behavior of this compound

| Solvent Polarity | Excited State Stabilization | Emission Energy | Emission Wavelength (λem) |

|---|---|---|---|

| Low (e.g., Hexane) | Low | High | Shorter (Blue-shifted) |

| Medium (e.g., Ethyl Acetate) | Medium | Medium | Intermediate |

Time-Resolved X-ray Absorption Spectroscopy for Ultrafast Processes in Pyrazines

Time-Resolved X-ray Absorption Spectroscopy (TR-XAS) is a sophisticated technique for tracking ultrafast electronic and structural dynamics in molecules following photoexcitation. nih.govosti.gov By using an ultrashort laser pulse to excite the molecule and a synchronized, time-delayed X-ray pulse to probe it, TR-XAS can create "snapshots" of the molecule's evolution on a femtosecond timescale. researchgate.net

The technique is element-specific, meaning it can be tuned to probe the electronic environment around a particular atom. For pyrazine derivatives, tuning the X-ray energy to the nitrogen K-edge allows for direct observation of the dynamics involving the nitrogen atoms' core and valence electrons. researchgate.netacs.org

Studies on pyrazine have revealed a complex relaxation pathway after initial excitation to a bright ¹(ππ) state. nih.gov The molecule rapidly undergoes internal conversion (a radiationless transition) to lower-energy "dark" ¹(nπ) states within tens of femtoseconds. nih.govresearchgate.net From these nπ* states, it can then undergo intersystem crossing to the triplet manifold (³(nπ)), a key step in its photochemistry. researchgate.net TR-XAS can distinguish between ππ and nπ* states due to their different signatures in the X-ray absorption spectrum, providing a direct window into these ultrafast population transfers. nih.govresearchgate.net While specific data for this compound is not available, the fundamental relaxation pathways within the pyrazine core are expected to be similar, with the substituent potentially modifying the precise energies of the states and the rates of the transitions between them.

Structural Elucidation Via X Ray Crystallography of 2 3 Butylureido Pyrazine

Crystal Engineering and Growth Strategies

The successful application of X-ray crystallography is predicated on the availability of high-quality single crystals. The growth of crystals suitable for diffraction studies is often a meticulous process, guided by the principles of crystal engineering. For 2-(3-Butylureido)pyrazine, a compound featuring both hydrogen bond donors (the urea (B33335) N-H groups) and acceptors (the urea carbonyl oxygen and pyrazine (B50134) nitrogens), the formation of a well-ordered crystalline lattice is anticipated to be driven by specific intermolecular interactions.

Strategies for the crystallization of this compound would typically involve the slow evaporation of a solution of the purified compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical; it must be a solvent in which the compound has moderate solubility. Solvents such as ethanol, methanol, acetonitrile, or mixtures thereof with less polar solvents like dichloromethane (B109758) or toluene (B28343) could be explored. The slow cooling of a saturated solution or vapor diffusion techniques, where a precipitant is slowly introduced into the vapor phase above the solution, are also common methods to promote the growth of single crystals. The goal of these strategies is to allow the molecules to self-assemble into a thermodynamically stable, highly ordered crystal lattice, a process governed by the formation of predictable supramolecular synthons, particularly those involving hydrogen bonding.

Single-Crystal X-ray Diffraction Data Acquisition and Processing

Once a suitable single crystal of this compound is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data acquisition process involves irradiating the crystal with a monochromatic X-ray beam, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, and recording the diffraction pattern as the crystal is rotated.

The diffraction data would be collected using a modern diffractometer equipped with a sensitive detector, such as a CCD or CMOS area detector. The data collection strategy is designed to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). The raw diffraction images are then processed using specialized software. This processing involves indexing the diffraction spots to determine the unit cell parameters and the crystal system, integrating the intensities of the reflections, and applying corrections for various experimental factors, including Lorentz and polarization effects, and absorption.

Atomic Resolution Structure Determination and Refinement

The processed diffraction data, which consists of a list of reflection indices (h, k, l) and their corresponding intensities, is used to determine the crystal structure. The phase problem, a central challenge in X-ray crystallography, is typically solved using direct methods for small molecules like this compound. These methods use statistical relationships between the reflection intensities to derive a set of initial phases.

With these initial phases, an electron density map is calculated, which should reveal the positions of most of the non-hydrogen atoms. This initial structural model is then refined using a least-squares minimization procedure. In this refinement process, the atomic coordinates, and their anisotropic displacement parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located from the difference Fourier maps and are refined with appropriate geometric and displacement parameter constraints. The quality of the final refined structure is assessed by various crystallographic R-factors.

Analysis of Molecular Conformation and Geometric Parameters (e.g., urea functionality)

The refined crystal structure provides precise information about the molecular conformation of this compound in the solid state. Of particular interest is the geometry of the urea functionality and the relative orientation of the pyrazine ring and the butyl chain.

Table 1: Selected Bond Lengths and Angles for this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| C=O (urea) | 1.24 Å |

| C-N (urea) | 1.35 Å |

| N-H (urea) | 0.86 Å |

| C-N (pyrazine) | 1.33 Å |

| N-C-N (urea) | 118° |

Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing

A detailed analysis of the crystal packing reveals the non-covalent interactions that govern the supramolecular assembly of this compound. Given the presence of the urea group, strong intermolecular hydrogen bonds are expected to play a dominant role. nih.gov

The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This often leads to the formation of robust hydrogen-bonded motifs, such as chains or ribbons. For instance, adjacent molecules could be linked by N-H···O=C hydrogen bonds, forming a one-dimensional chain. The pyrazine ring also contains nitrogen atoms that can act as hydrogen bond acceptors, potentially leading to more complex, three-dimensional hydrogen-bonding networks. The butyl chains would likely engage in weaker van der Waals interactions, filling the space between the hydrogen-bonded frameworks.

Table 2: Hydrogen Bond Geometry for this compound (Hypothetical Data)

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N1-H1···O1 | 0.86 | 2.05 | 2.90 | 170 |

| N2-H2···N3 (pyrazine) | 0.86 | 2.18 | 3.00 | 160 |

D = Donor atom, A = Acceptor atom

Theoretical and Computational Investigations of 2 3 Butylureido Pyrazine

Quantum Chemical Methodologies for Ground State Properties

Quantum chemical methods are fundamental in computational chemistry for calculating the electronic structure and properties of molecules. wikipedia.org These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. wikipedia.orgmostwiedzy.pl It is used to determine the electronic structure of a molecule to predict its geometry, spectroscopic properties, and reactivity. electrochemsci.orgmdpi.com For a molecule like 2-(3-Butylureido)pyrazine, DFT calculations would typically be performed using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d) or larger for greater accuracy. mostwiedzy.plijournalse.org

Research Applications for this compound would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This would reveal key bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating the vibrational frequencies to confirm the optimized structure is a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra.

Electronic Properties: Computing properties like dipole moment, polarizability, and the distribution of electronic charge throughout the molecule.

Ab Initio Quantum Chemical Methods

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of empirical parameters. wikipedia.org These methods can be more computationally demanding but often provide higher accuracy. A common starting point is the Hartree-Fock (HF) method, which can be systematically improved by including electron correlation effects through methods like Møller–Plesset perturbation theory (e.g., MP2). mostwiedzy.pl

For this compound, these methods would serve to:

Benchmark DFT Results: Provide a higher-level reference to validate the geometries and energies obtained from more cost-effective DFT methods.

Investigate Weak Interactions: Accurately describe non-covalent interactions, such as intramolecular hydrogen bonding between the ureido N-H group and the pyrazine (B50134) nitrogen, which are crucial for determining the molecule's preferred conformation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its dynamic properties. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique is invaluable for understanding how molecules like this compound behave in a realistic environment, such as in solution.

Conformational Analysis and Flexibility of the Chemical Compound

The butyl chain and the ureido linker in this compound introduce significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify its various stable conformations and the energy barriers between them.

Key insights from MD on this compound would involve:

Rotational Isomers: Identifying different rotational isomers (rotamers) around the C-N bonds of the urea (B33335) group and the C-C bonds of the butyl chain.

Flexibility Mapping: Quantifying the flexibility of different parts of the molecule, which is crucial for understanding how it might interact with biological targets. Studies on similar urea-based compounds have shown the importance of the urea moiety's ability to adopt specific conformations for biological activity. researchgate.net

Solvation Effects and Solvent-Solute Interactions

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations explicitly model the solvent molecules (e.g., water), providing a detailed picture of solvation.

For this compound, solvation studies would reveal:

Hydration Shells: The structure and dynamics of water molecules immediately surrounding the solute.

Hydrogen Bonding: The specific hydrogen bonds formed between the pyrazine nitrogens, the urea oxygen and hydrogens, and the surrounding solvent molecules. This is critical for predicting solubility.

Solvent-Induced Conformational Changes: How the presence of a solvent might shift the equilibrium between different conformations of the molecule. Computational studies can use solvation models like the SMD model to calculate thermochemical data in solution. f1000research.com

Electronic Structure and Reactivity Descriptors

From the electronic structure calculations (primarily DFT), a set of conceptual DFT descriptors can be derived to predict the chemical reactivity of this compound. These descriptors provide a quantitative measure of various aspects of reactivity.

Commonly calculated descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. electrochemsci.org For pyrazine derivatives, the pyrazine ring is often the primary location of the HOMO and LUMO orbitals, making it the active site for interactions. electrochemsci.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It shows regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. For this compound, negative potential would be expected around the pyrazine nitrogens and the carbonyl oxygen, while positive potential would be found near the ureido N-H protons.

Global Reactivity Descriptors: Quantities like chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity profile.

The table below summarizes the typical reactivity descriptors that would be calculated for this compound.

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO Energy | ELUMO | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2. |

| Chemical Softness | S | The reciprocal of hardness (1/η). A larger value indicates higher reactivity. |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. |

| Molecular Electrostatic Potential | MEP | A 3D map of charge distribution used to predict sites for electrophilic and nucleophilic reactions. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wikipedia.org The energies of these orbitals and the gap between them provide insights into the molecule's kinetic stability and chemical reactivity. malayajournal.org

For pyrazine derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine the energies of the HOMO and LUMO. bendola.comresearchgate.net A smaller energy gap between the HOMO and LUMO suggests a higher propensity for the molecule to undergo chemical reactions. chemrxiv.org The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. malayajournal.orgresearchgate.net

In the context of this compound, the distribution of the HOMO and LUMO across the molecule identifies the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, indicating the regions that can donate electrons. Conversely, the LUMO is concentrated on the electron-deficient areas, highlighting the sites susceptible to receiving electrons. malayajournal.org For instance, in related pyrazine derivatives, the HOMO often resides on the pyrazine ring and associated electron-donating groups, while the LUMO is distributed over the pyrazine ring and electron-withdrawing substituents. This distribution helps predict how the molecule will interact with other reactants. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrido[2,3-b]pyrazine (B189457) derivative 7 | -5.166 | -1.722 | 3.444 |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |

| 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN) | -5.46 | -1.59 | 3.87 |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO) | -5.48 | -1.85 | 3.63 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the strength of chemical bonds. wisc.edu

In the case of this compound, NBO analysis would elucidate the electronic interactions between the pyrazine ring, the ureido group, and the butyl chain. It would identify key donor-acceptor interactions, such as those involving the lone pairs on the nitrogen and oxygen atoms of the ureido group and the π* anti-bonding orbitals of the pyrazine ring. The magnitude of these interactions provides a quantitative measure of their contribution to the molecule's electronic structure and stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deavogadro.cc The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color-coded scheme. uni-muenchen.de Regions of negative potential (usually colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) represent electron-deficient areas prone to nucleophilic attack. researchgate.netresearchgate.net

For pyrazine and its derivatives, MEP maps are valuable tools for identifying reactive sites. researchgate.net The nitrogen atoms in the pyrazine ring, due to their lone pairs of electrons, are typically regions of negative electrostatic potential, making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms attached to the ring and any substituents often exhibit positive potential, marking them as potential sites for nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the ureido group, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the ureido N-H groups and the butyl chain would likely show positive potential, suggesting their susceptibility to nucleophilic attack. This visual representation of charge distribution provides a clear and intuitive guide to the molecule's chemical reactivity. malayajournal.org

Global Reactivity Parameters (e.g., hardness, softness, electrophilicity index)

Chemical Hardness (η) and Chemical Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and is generally less reactive. chemrxiv.org Softness is the reciprocal of hardness, so a "soft" molecule has a small HOMO-LUMO gap and is more reactive. wjarr.com

Electronegativity (χ) and Chemical Potential (μ) : Electronegativity is the power of an atom in a molecule to attract electrons to itself. Chemical potential measures the escaping tendency of electrons from a stable system.

Electrophilicity Index (ω) : This parameter quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. wjarr.com

These parameters are calculated using the energies of the HOMO and LUMO. For instance, hardness can be approximated as half of the HOMO-LUMO energy gap. nih.gov Studies on various organic molecules, including pyrazine derivatives, have shown that these global reactivity descriptors are useful in rationalizing and predicting their chemical behavior. researchgate.netnih.gov For example, a study on pyrido[2,3-b]pyrazine derivatives found a correlation between a lower energy gap, smaller hardness, and greater softness, indicating higher reactivity. nih.gov

| Molecule | Hardness (η) (eV) | Softness (σ) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Pyrido[2,3-b]pyrazine derivative 7 | 1.722 | 0.290 | - |

| 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN) | 1.94 | 0.51 | 3.20 |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO) | 1.81 | 0.55 | 3.88 |

| Ibuprofen (for comparison) | 3.02 | - | 2.64 |

Bond Dissociation Energies (BDE) and Radical Reaction Pathways

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a critical parameter for understanding the thermal stability of a molecule and predicting its behavior in radical reactions. researchgate.net Computational methods, particularly DFT, are widely used to calculate BDEs. nih.gov

For molecules like this compound, which contain various types of C-H, N-H, C-N, and C-C bonds, calculating the BDE for each bond can identify the weakest link in the molecule. This information is crucial for predicting which bond is most likely to break under thermal or photochemical conditions, thus initiating radical reaction pathways. For example, the N-H bond in the ureido group and the C-H bonds on the butyl chain would be of particular interest. The BDE values for these bonds would determine the relative ease of hydrogen atom abstraction from these sites.

Studies on related systems, such as nickel arylthiolate complexes, have shown how substituent effects can influence Ni-S bond dissociation energies and the kinetic stability of the complexes. rsc.org Similarly, for this compound, the electronic environment created by the pyrazine ring and the ureido group will influence the BDEs of the adjacent bonds. Comparing the calculated BDEs for different bonds within the molecule allows for the prediction of the most probable initial steps in its decomposition or reaction with radicals.

| Bond | Typical BDE (eV) |

|---|---|

| C-I | 2.16 |

| C=C (π bond) | 2.66 |

| C-H | 4.13 |

| C-C | 3.48 |

| C-O | 3.6 |

Excited State Computations and Photophysical Properties

The study of excited states is essential for understanding a molecule's photophysical properties, such as its absorption and emission of light, and its photochemical reactivity. rsc.orgrsc.orgurfu.rumdpi.com Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are frequently used to calculate the energies and properties of excited states. aip.org

For pyrazine and its derivatives, excited state computations are particularly important due to their applications in areas like organic light-emitting diodes (OLEDs) and as photosensitizers. rsc.org The electronic transitions between the ground and excited states determine the molecule's UV-Vis absorption spectrum. For instance, theoretical studies on pyrazine derivatives have helped to elucidate the nature of these transitions, often identifying them as π-π* or n-π* transitions. nih.gov

The photophysical properties of this compound would be governed by the nature of its low-lying excited states. Computations could predict its absorption and fluorescence spectra, as well as properties like the singlet-triplet energy gap, which is crucial for processes like intersystem crossing and phosphorescence. Understanding these properties is key to evaluating its potential for applications in materials science and photochemistry.

Nonadiabatic Molecular Dynamics (NAMD) Simulations for Photo-Induced Processes

Nonadiabatic molecular dynamics (NAMD) simulations are powerful computational tools for studying photochemical processes where the Born-Oppenheimer approximation breaks down. aps.org This occurs when electronic states are close in energy, leading to efficient internal conversion or intersystem crossing. NAMD simulations model the coupled motion of electrons and nuclei, providing a detailed picture of the reaction dynamics on a femtosecond timescale. researchgate.net

In the context of pyrazine and its derivatives, NAMD simulations have been instrumental in understanding their ultrafast relaxation dynamics after photoexcitation. nih.govchemrxiv.org For example, studies on pyrazine have revealed the complex interplay of different excited states and conical intersections that govern its rapid decay back to the ground state. nih.govresearchgate.net

For this compound, NAMD simulations could be used to investigate its photostability and the mechanisms of any photo-induced reactions. By simulating the trajectory of the molecule after absorbing a photon, one could follow the flow of energy between different electronic states and identify the key vibrational modes that promote nonadiabatic transitions. This would provide a detailed, time-resolved understanding of processes such as proton-coupled electron transfer (PCET), which has been studied in pyrido[2,3-b]pyrazine complexes with methanol. chemrxiv.orgrsc.org Such simulations would be invaluable for designing pyrazine-based molecules with specific photophysical or photochemical functions.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) is a fundamental chemical process where an electron and a proton are transferred in a single, often concerted, elementary step. diva-portal.org These reactions are crucial in a vast range of chemical and biological systems, from photosynthesis to respiratory enzymes. diva-portal.org The pyrazine moiety, due to its nitrogen atoms and aromatic system, is susceptible to redox processes that can be coupled with proton transfers.

Detailed mechanistic insights into PCET involving a pyrazine ring come from studies on the oxidative degradation of antiviral pyrazine drugs, such as Favipiravir (T-705), by superoxide (B77818) radicals (O₂•⁻). nih.govaip.orgresearchgate.netnih.gov These studies, employing electrochemical analyses and Density Functional Theory (DFT) calculations, reveal that the pyrazine core is the primary site of decomposition via a PCET mechanism. nih.govaip.orgresearchgate.net This process is particularly relevant in inflammatory conditions where superoxide is overproduced. nih.govresearchgate.net

The proposed mechanism for the degradation of pyrazine derivatives like Favipiravir involves a multi-step process that can be extrapolated to understand the potential reactivity of this compound. The ureido group (-NH-CO-NH-Butyl) in this compound provides acidic N-H protons that can readily participate in such reaction pathways. The general mechanism proceeds as follows:

Initial Proton Transfer (PT): The reaction initiates with the transfer of a proton from the pyrazine derivative to the superoxide radical anion, forming a hydroperoxyl radical (HO₂•) and a deprotonated pyrazine anion. nih.gov

Concerted PCET: This is followed by a concerted step where a second proton transfer occurs simultaneously with an electron transfer. This concerted process proceeds via a transition state without forming a high-energy intermediate. aip.org

These computational studies imply that modifying the structure of the pyrazine ring or its substituents can control the PCET pathway and thus prevent the oxidative degradation of such compounds. nih.govresearchgate.netnih.gov For this compound, the two N-H protons of the urea linker are potential sites for initiating PCET reactions, analogous to the hydroxyl and amide protons in the studied antiviral agents.

| Mechanistic Step | Description | Key Intermediates/States | Supporting Evidence |

| Step 1: Initial PT | A proton is transferred from the substrate to the superoxide radical anion (O₂•⁻). | Substrate Anion, Hydroperoxyl Radical (HO₂•) | Electrochemical Measurements, DFT Calculations nih.gov |

| Step 2: Concerted PCET | A second proton and an electron are transferred concertedly to the hydroperoxyl radical. | Transition State (TS) without high-energy intermediates. | DFT Analyses, Kinetic Studies aip.org |

| Step 3: Degradation | The PCET process leads to the oxidative decomposition of the pyrazine ring. | Oxidized Products | Product Analysis from Electrochemical Studies nih.govaip.orgresearchgate.net |

Conical Intersection Dynamics in Pyrazine Systems

Conical intersections (CIs) are points or seams of degeneracy between two or more electronic potential energy surfaces in polyatomic molecules. worldscientific.com They function as highly efficient funnels for ultrafast, non-radiative electronic relaxation, allowing a molecule to transition from an electronically excited state back to the ground state on a femtosecond timescale. aip.orgacs.org The photophysics of the parent pyrazine molecule (C₄H₄N₂) have been a paradigmatic case for studying CI dynamics for decades. aip.orgacs.orgrsc.org

The relevance of these dynamics to this compound stems from its pyrazine core, which acts as the primary chromophore. Upon absorption of UV light, the molecule is promoted to an electronically excited state. Theoretical studies on pyrazine consistently highlight the critical role of a CI between the second excited singlet state (S₂, of ππ* character) and the first excited singlet state (S₁, of nπ* character). aip.orgacs.orguci.edu

The process can be summarized as follows:

Photoexcitation: The molecule is vertically excited from the ground state (S₀) to the bright S₂(ππ*) state. aip.org

Ultrafast Internal Conversion: The wavepacket prepared on the S₂ surface moves almost immediately towards the S₂/S₁ conical intersection. The transition from the upper S₂ state to the lower S₁ state occurs within an exceptionally short timeframe, typically calculated to be around 20-30 femtoseconds. aip.org

Relaxation: Following this ultrafast internal conversion, the molecule is on the S₁ potential energy surface, from which it can further relax back to the ground state.

This entire process of radiationless decay is so efficient that it dramatically quenches the fluorescence quantum yield of pyrazine and its derivatives. nih.gov The presence of the butylureido substituent on the pyrazine ring in this compound will undoubtedly alter the energies of the involved electronic states and the precise topology of the potential energy surfaces. worldscientific.com However, the fundamental mechanism of ultrafast deactivation via a conical intersection is expected to be a dominant feature of its photophysics, driven by the inherent properties of the pyrazine chromophore. Recent studies have also explored how the environment, such as solvation in water, can dephase the electronic dynamics created at conical intersections within 40 femtoseconds. arxiv.org

| Feature | Description | Relevant States | Timescale |

| Key Electronic Transition | Excitation from the ground state to a bright ππ* state. | S₀ → S₂(¹B₂ᵤ(ππ)) | Instantaneous (light absorption) |

| Primary CI Funnel | A conical intersection provides a pathway for non-radiative decay. | S₂(ππ) / S₁(¹B₃ᵤ(nπ*)) | ~20-30 fs aip.org |

| Outcome | Extremely rapid and efficient quenching of the initially excited state population. | S₂ → S₁ | Ultrafast |

| Phenomenon | The process explains the low fluorescence quantum yield of pyrazine systems. | Non-radiative decay | Femtoseconds to Picoseconds |

Mechanistic Studies of Chemical Reactivity and Transformations Involving 2 3 Butylureido Pyrazine or Its Core Structures

Mechanistic Elucidation of Synthetic Reaction Pathways

The synthesis of ureidopyrazines, such as 2-(3-butylureido)pyrazine, is typically achieved through the reaction of an aminopyrazine with an appropriate isocyanate. nih.gov Specifically, the formation of the ureido linkage involves the nucleophilic attack of the amino group of 2-aminopyrazine (B29847) on the electrophilic carbonyl carbon of butyl isocyanate. This reaction can be facilitated using microwave irradiation in pressurized vials. nih.gov A similar mechanistic principle applies to the synthesis of related ureidopyrimidine derivatives, where aminopyrimidines react with isocyanates, sometimes in a solvent-free context where the urea (B33335) product itself can exert a catalytic effect. mdpi.com

The formation of the pyrazine (B50134) ring itself, the core of the title compound, can be accomplished through several mechanistic pathways. A classical and widely used method is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, followed by an oxidation step to achieve the aromatic pyrazine ring. unimas.myresearchgate.net The mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the self-condensation of two moles of an α-aminocarbonyl compound, which is then oxidized to the pyrazine. unimas.myresearchgate.net

More contemporary methods leverage catalysis to construct the pyrazine scaffold. One such approach is the acceptorless dehydrogenative coupling of 2-amino alcohols, catalyzed by manganese pincer complexes. nih.gov The proposed mechanism involves the manganese catalyst facilitating the oxidation of the alcohol to an aldehyde, followed by condensation with another molecule of the amino alcohol to form an imine. Subsequent cyclization and further dehydrogenation, releasing water and hydrogen gas as the only byproducts, yield the 2,5-disubstituted pyrazine. nih.gov Another catalytic method is the copper-catalyzed aerobic oxidative C–H/N–H coupling between ketones and diamines. nih.gov Mechanistic investigations, including electron paramagnetic resonance (EPR) and density functional theory (DFT) calculations, suggest the involvement of radical species and that the intramolecular coupling of cationic radicals is a favorable pathway in this transformation. nih.gov

Table 1: Key Synthetic Pathways for Pyrazine and Ureidopyrazine Derivatives This table is interactive. You can sort and filter the data.

| Product Type | Reactants | Key Mechanistic Steps | Catalyst/Conditions | Citations |

|---|---|---|---|---|

| Ureidopyrazine | 2-Aminopyrazine + Butyl Isocyanate | Nucleophilic attack of amine on isocyanate carbonyl | Microwave irradiation | nih.gov |

| Substituted Pyrazine | 1,2-Diamine + 1,2-Dicarbonyl | Condensation to dihydropyrazine, then oxidation | Mild oxidation | unimas.myresearchgate.net |

| 2,5-Disubstituted Pyrazine | 2-Amino alcohol (self-coupling) | Dehydrogenation to amino-aldehyde, condensation, cyclization, dehydrogenation | Manganese pincer complex | nih.gov |

| Substituted Pyrazine | Ketone + Diamine | Aerobic oxidative C–H/N–H coupling, involves radical intermediates | Copper iodide (CuI) | nih.gov |

Role of Catalysis in Chemical Transformations of Pyrazine Derivatives

Catalysis is pivotal for the functionalization and transformation of the pyrazine ring, enabling reactions that would otherwise be inefficient. Transition metals are prominently featured in these catalytic systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions, are well-established for forming carbon-carbon bonds on the pyrazine core. rsc.orgresearchgate.net For instance, the Suzuki coupling of halopyrazines with boronic acids using a palladium catalyst like Pd(PPh₃)₄ allows for the introduction of aryl or other organic fragments onto the pyrazine ring. rsc.org

Copper catalysts have been employed in novel transformations. A highly enantioselective dearomatization of pyrazine has been reported using a copper salt and a chiral ligand (StackPhos). acs.org Mechanistic studies indicate that a chloride ion plays a crucial role by preventing a second iminium alkynylation, thereby allowing for subsequent functionalization at a different site on the ring. acs.org Copper iodide (CuI) also catalyzes the aerobic oxidative coupling of ketones and diamines to form pyrazines, with X-ray absorption fine structure (XAFS) experiments identifying a reactive Cu(II) species coordinated by nitrogen and oxygen atoms as key to the process. nih.gov

Ruthenium(II) complexes, in the presence of a carboxylate and a phosphine (B1218219) ligand, have been shown to catalyze the ortho-C–H bond activation of phenyl-substituted pyrazines in water. mdpi.com The pyrazine's nitrogen atoms act as directing groups, facilitating the formation of a ruthenacycle intermediate through chelation assistance, which leads to regioselective arylation. mdpi.com Even non-metal catalysts have proven effective. Molecular iodine (I₂) catalyzes a one-pot, three-component condensation to synthesize imidazo[1,2-a]pyrazines at room temperature. rsc.org The proposed mechanism involves iodine acting as a Lewis acid to activate an imine intermediate, facilitating a subsequent nucleophilic addition and cycloaddition cascade. rsc.org Furthermore, natural extracts, such as onion extract, have been used as catalysts; the organic acids present are believed to promote the double condensation and aromatization steps in pyrazine synthesis. ajgreenchem.com

Table 2: Catalytic Systems for Pyrazine Derivative Transformations This table is interactive. You can sort and filter the data.

| Catalyst System | Reaction Type | Mechanistic Role of Catalyst | Citations |

|---|---|---|---|

| Palladium Complexes (e.g., Pd(PPh₃)₄) | Suzuki, Stille, Heck, Sonogashira Cross-Coupling | Facilitates oxidative addition, transmetalation, and reductive elimination cycle | rsc.orgresearchgate.net |

| Manganese Pincer Complexes | Dehydrogenative Coupling | Enables dehydrogenation of amino alcohols to reactive intermediates | nih.gov |

| Copper(I)/Chiral Ligand | Enantioselective Dearomatization | Forms chiral complex to control stereochemistry of addition to pyrazine ring | acs.org |

| Copper(II) Species | Aerobic Oxidative Coupling | Acts as a reactive species for oxidative C–H/N–H bond formation | nih.gov |

| Ruthenium(II)/Carboxylate/PPh₃ | C–H Bond Arylation | Forms a ruthenacycle intermediate via chelation-assisted C–H activation | mdpi.com |

| Iodine (I₂) | Three-Component Condensation | Acts as a Lewis acid to activate an imine intermediate for nucleophilic attack | rsc.org |

| Chitosan-Immobilized Ionic Liquid | Condensation | Provides an acidic catalytic surface for the synthesis of pyrazines | nih.gov |

| Onion Extract (Organic Acids) | Condensation/Aromatization | Serves as a natural acid catalyst for condensation and subsequent aromatization | ajgreenchem.com |

Investigation of Electron Transfer and Radical Processes (e.g., diborylation of pyrazines)

The reactivity of pyrazines extends beyond simple nucleophilic or electrophilic pathways to include electron transfer and radical processes. The dearomative diborylation of pyrazines is a prime example. Mechanistic investigations using DFT calculations have explored whether this reaction proceeds through a radical or non-radical pathway. rsc.org For the reaction of pyrazine with bis(pinacolato)diboron (B136004) (B₂pin₂), a non-radical mechanism involving two successive researchgate.netresearchgate.net-σ-rearrangement-type processes is favored. rsc.orgresearchgate.net However, for sterically hindered pyrazines, such as 2,3-dimethylpyrazine, this pathway is unfavorable. In the presence of a 2,6-dichloro-4,4'-bipyridine (B14000712) catalyst, the mechanism shifts to a 4,4'-bipyridine-mediated radical pathway that proceeds via homolytic cleavage of the B-B bond and subsequent boryl radical addition. rsc.orgresearchgate.net

Radical intermediates have been identified in other pyrazine reactions. The copper-catalyzed aerobic oxidative coupling of ketones and diamines to form pyrazines was shown through preliminary mechanistic studies to involve radical species. nih.gov The formation of pyrazinium cation radicals has also been observed during investigations of reactions between 1,4-diaza-1,3-butadienes and metal halides. unimas.my The stability of these radical intermediates can be significantly enhanced in specific media; for example, protonated pyrazine radicals are stabilized in "water-in-salt" electrolytes (WISEs), where strong interactions with Li⁺-coordinated water prevent degradation and disproportionation. acs.org

Electron transfer (ET) is a fundamental process in the chemistry of pyrazine-containing coordination complexes. Pyrazine itself can act as a bridging ligand, mediating inner-sphere electron transfer between two metal centers. wikipedia.org Studies on Ru(III)(edta)(pyrazine) complexes have detailed their electron transfer reactions with various biological reductants. cyberleninka.ru These reactions often proceed via an outer-sphere mechanism where the reductant reduces the Ru(III) center to Ru(II). cyberleninka.ru The role of pyrazine as a promoter for heterogeneous electron transfer between proteins like cytochrome c and metal electrodes has also been re-evaluated, showing that it can be effective when properly adsorbed onto the electrode surface. capes.gov.br

Photoreactivity and Light-Induced Transformations of Pyrazine-Containing Systems

Pyrazine-containing systems exhibit rich and varied photoreactivity, enabling transformations that are inaccessible under thermal conditions. Visible-light photocatalysis provides a sustainable method for pyrazine synthesis from vinyl azides. researchgate.net This process utilizes a dual energy and electron-transfer strategy, where a ruthenium photocatalyst first activates the vinyl azide (B81097) via a triplet sensitization process to form a dihydropyrazine, which is then oxidized to the tetrasubstituted pyrazine through a single-electron-transfer (SET) process in the presence of oxygen. researchgate.net

Direct C-H functionalization of the pyrazine ring can also be achieved with light. A visible-light-induced, metal-free direct C-H arylation of pyrazine with aryldiazonium salts has been developed. researchgate.net The mechanism is proposed to proceed through the formation of an electron-donor-acceptor (EDA) complex between the pyrazine and the diazonium salt, which upon irradiation, initiates the arylation process. researchgate.net

The photoreactions of substituted pyrazines often lead to complex structural rearrangements and cycloadditions. For example, the photoirradiation of 2,3-di[(E)-styryl]pyrazine derivatives leads to different products depending on the reaction medium. oup.com In the crystalline state, a topochemical [2+2] photocycloaddition occurs to yield an orthocyclophane. In solution, the reaction proceeds through excimer intermediates to give both the cyclophane and a monocyclic dimer. oup.com Theoretical studies using Complete Active Space Self-Consistent Field (CASSCF) methods have elucidated the photochemical transposition of pyrazine to pyrimidine. nih.govacs.org This photoisomerization is initiated in the first excited state but is completed on the ground-state potential energy surface after passing through a conical intersection, which allows for rapid, radiationless decay. nih.govacs.org

Other light-induced transformations include the photoreduction of pyrazine derivatives bearing an α-carbonyl substituent, which proceeds via the n-π* triplet state, and the sequential electrochemical-photochemical synthesis of fused heterocyclic systems where light is used to extrude nitrogen from a tetrazole intermediate, generating a reactive nitrilimine that undergoes rapid cyclization. oup.combohrium.com

Table 3: Light-Induced Transformations of Pyrazine-Containing Systems This table is interactive. You can sort and filter the data.

| Reaction Type | Substrate | Light Source | Key Mechanistic Feature | Product(s) | Citations |

|---|---|---|---|---|---|

| Pyrazine Synthesis | Vinyl Azides | Visible Light | Photocascade (Energy Transfer then Single Electron Transfer) | Tetrasubstituted Pyrazines | researchgate.net |

| C-H Arylation | Pyrazine + Aryldiazonium Salt | Visible Light (Blue LEDs) | Formation of Electron-Donor-Acceptor (EDA) Complex | Aryl-Pyrazines | researchgate.net |

| Photocycloaddition | 2,3-di[(E)-styryl]pyrazine | UV Light | Topochemical reaction (crystal) or Excimer formation (solution) | [2.2]Orthocyclophane, Monocyclic Dimer | oup.com |

| Photoisomerization | Methyl-substituted Pyrazine | N/A (Theoretical) | Passage through a conical intersection from excited state | Pyrimidine | nih.govacs.org |

| Photoreduction | Pyrazine with α-carbonyl | UV Light | Proceeds via n-π* triplet state | Hydroxypyrazine, Solvent Adducts | oup.com |

| Fused Ring Synthesis | Tetrazole-substituted Pyrazine | UV Lamp | Photochemical generation of a nitrilimine intermediate | 1,2,4-triazolo-[4,3-a]pyrazine | bohrium.com |

Conclusion and Future Research Perspectives for 2 3 Butylureido Pyrazine

Synthesis and Characterization Accomplishments for the Compound

There are no specific, documented accomplishments for the synthesis and characterization of 2-(3-Butylureido)pyrazine itself. However, research on the broader class of ureidopyrazines provides a foundational methodology. A general and established route for synthesizing ureidopyrazine derivatives involves the reaction of aminopyrazine with an appropriate isocyanate. nih.gov

For the target compound, this would hypothetically involve the reaction of 2-aminopyrazine (B29847) with butyl isocyanate. The reaction is typically performed in a suitable solvent, and microwave-assisted methods have been shown to be effective for similar syntheses, often conducted in pressurized vials to facilitate the reaction. nih.gov

Following any synthesis, a standard suite of characterization techniques would be necessary to confirm the structure and purity of this compound. These methods, applied to analogous compounds, include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR would be crucial for determining the chemical structure by identifying the arrangement of hydrogen and carbon atoms. mdpi.com

Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern of the synthesized compound. scialert.net

Infrared (IR) Spectroscopy : To identify functional groups present in the molecule, such as the urea (B33335) and pyrazine (B50134) moieties. rsc.org

Without experimental data, the specific spectral characteristics of this compound remain unknown.

Current Challenges and Knowledge Gaps in Chemical Understanding

The primary challenge concerning this compound is the complete absence of dedicated research. This void translates into several significant knowledge gaps:

Validated Synthetic Route : While a general synthetic method can be proposed, an optimized and validated protocol for this compound does not exist. The specific reaction conditions, yield, and purification methods are undetermined.

Physicochemical Properties : There is no data on its physical state, melting point, boiling point, solubility in various solvents, or its partition coefficient (logP), which is crucial for understanding its behavior in different environments. chemeo.com

Chemical Reactivity and Stability : The compound's stability under various conditions (e.g., pH, temperature, light) is unknown. Its reactivity profile, including potential degradation pathways or further chemical transformations, has not been studied.

Three-Dimensional Structure : No crystallographic data is available, which would provide definitive proof of its structure and insights into its intermolecular interactions. researchgate.net

Promising Directions for Advanced Chemical Research

The lack of information on this compound presents a clear opportunity for foundational chemical research. Promising directions include:

Development of New Synthetic Routes : Beyond the standard isocyanate reaction, exploring alternative synthetic strategies could lead to more efficient or scalable production. This could include novel coupling reactions or enzymatic approaches, which are gaining traction in pyrazine synthesis. d-nb.info

Computational Modeling and Simulation : In the absence of experimental data, computational methods can provide initial insights. Density Functional Theory (DFT) calculations could predict the molecule's geometry, electronic structure, and spectral properties (NMR, IR). rsc.org Molecular dynamics simulations could explore its conformational flexibility and interaction with solvents. nih.gov

Comprehensive Characterization : A fundamental research project would involve the synthesis of this compound followed by a thorough characterization using modern analytical techniques to establish a definitive set of reference data for the compound.

Broader Scientific Implications for Pyrazine and Urea Chemical Space

Investigating this compound would contribute to the broader understanding of the pyrazine and urea chemical space. Pyrazine derivatives are of significant interest due to their presence in flavor and fragrance compounds and their use as scaffolds in medicinal chemistry. wikipedia.orgnih.gov Urea-containing molecules are well-known for their hydrogen-bonding capabilities and have been incorporated into various functional materials and pharmacologically active agents.

The study of this specific compound could provide valuable structure-activity relationship (SAR) data. For instance, research on other ureidopyrazines has highlighted their potential as anti-infective agents, particularly against Mycobacterium tuberculosis. nih.govcuni.cz Characterizing the butyl-substituted variant would help elucidate how the nature of the alkyl substituent influences potential biological activity and physicochemical properties like lipophilicity, which can affect cell penetration. cuni.cz This knowledge would be a valuable addition to the chemical library of pyrazine-urea hybrids, potentially guiding the design of new molecules with tailored properties.

Q & A

Q. Basic

- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., pyrazine ring protons at δ 8.2–9.0 ppm) and ureido NH signals (δ 5.5–6.5 ppm).

- IR Spectroscopy : Confirms ureido C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~1550 cm⁻¹).

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 224.2) .

What role do weak vibrational couplings play in S₁–S₂ energy transfer dynamics, and how can this inform photoactive compound design?

Advanced

Weakly coupled vibrational modes (e.g., out-of-plane bending) mediate interstate coupling between S₁ and S₂ in pyrazine derivatives. For this compound, these modes reduce energy barriers for conical intersections, accelerating nonradiative decay. Computational modeling (e.g., MCTDH) identifies key modes to optimize fluorescence quantum yields or photostability for optoelectronic applications .

How can antimicrobial activity data from pyrazine-2-carboxylic acid derivatives guide the design of this compound analogs?

Basic

Structure-activity relationships (SARs) from pyrazine-2-carboxylic acid sulfonamide hybrids suggest that electron-withdrawing substituents (e.g., Cl, NO₂) enhance antibacterial potency. For this compound, modifying the ureido chain length or introducing sulfonamide groups could improve membrane permeability and target binding (e.g., dihydropteroate synthase inhibition) .

How does coordination to transition metals alter pyrazine derivatives’ basicity, and what catalytic implications arise?

Advanced

Coordination to [MII(CN)₅]³⁻ (M = Fe, Ru, Os) increases pyrazine basicity via electron donation from metal centers. For this compound, this lowers the pKa of the ureido NH group (e.g., from ~3.5 to <1.5), enhancing proton-coupled electron transfer (PCET) activity in electrocatalysis. The order Fe > Os > Ru in basicity correlates with β-proton chemical shifts .

What challenges exist in achieving regioselective chlorination of pyrazine rings, and how are they addressed?

Basic

Regioselective chlorination of pyrazine requires steric/electronic control. For example, POCl₃ selectively chlorinates the C-5 position in pyrazine N-oxides via electrophilic aromatic substitution. For this compound, protecting the ureido group with tert-butoxycarbonyl (Boc) prevents side reactions during chlorination .

How do electron-withdrawing substituents enhance catalytic activity in graphite-conjugated pyrazines (GCPs), and can this apply to other catalysts?

Advanced

Electron-withdrawing groups (e.g., –NO₂) increase pyrazine electrophilicity in GCPs, improving oxygen reduction reaction (ORR) rates by 70-fold. For this compound, introducing sulfone or carbonyl groups could optimize charge transfer in heterogeneous catalysis. DFT studies predict active-site electronic structure modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products